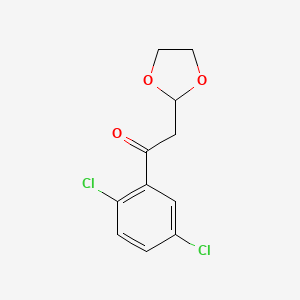
1-(2,5-二氯苯基)-2-(1,3-二氧戊环-2-基)-乙酮
描述
1-(2,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, or 1,2-DCPE, is a synthetic organic compound that has been studied for its potential applications in the fields of biochemistry and physiology. 1,2-DCPE has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.
科学研究应用
反应和机理
- 木质素模型化合物的酸解:一项重新审视木质素模型化合物酸解过程中 β-O-4 键断裂机理的研究表明,反应机理因 γ-羟甲基的存在而有显著差异,暗示了木质素增值和生物燃料生产的潜在应用 (Yokoyama, 2015).
环境影响和降解
- 内分泌干扰物和线粒体影响:对滴滴涕和 DDE 的研究(这些化合物具有与氯化苯基相似的结构元素)突出了它们作为内分泌干扰物的作用,强调了研究类似化合物对环境和健康影响的重要性 (Burgos-Aceves 等,2021).
催化和有机转化
- 有机污染物降解中的氧化还原介体:一篇关于使用氧化还原酶处理有机污染物时氧化还原介体的综述提供了对顽固性化合物降解和转化的见解,暗示了类似化学化合物的潜在催化应用 (Husain & Husain, 2007).
光物理性质
- 亚铜化合物的 MLCT 激发态:对表现出金属到配体电荷转移 (MLCT) 激发态的亚铜联吡啶化合物的研究可以为基于类似氯化化合物的荧光传感器或材料的设计提供基础性理解 (Scaltrito 等,2000).
合成方法
- 合成和结构性质:对新型取代化合物的合成、光谱和结构性质的研究提供了合成路线和新型材料开发的见解,这可能与 1-(2,5-二氯苯基)-2-(1,3-二氧戊环-2-基)-乙酮 的合成和应用相关 (Issac & Tierney, 1996).
属性
IUPAC Name |
1-(2,5-dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c12-7-1-2-9(13)8(5-7)10(14)6-11-15-3-4-16-11/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNMUQQGUALBDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



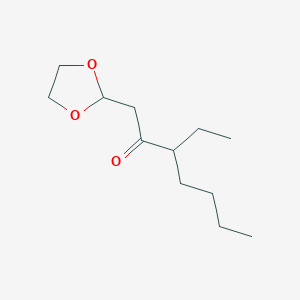
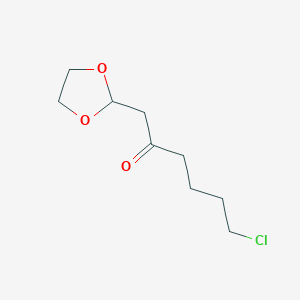
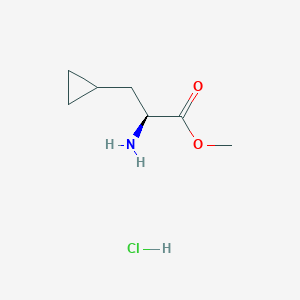

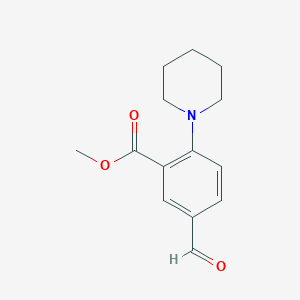


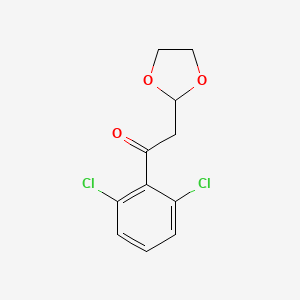
amine](/img/structure/B1456303.png)
![6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid](/img/structure/B1456304.png)
![Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1456305.png)
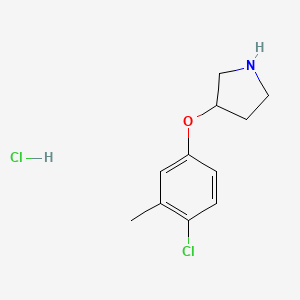
![N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1456310.png)
![Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456313.png)